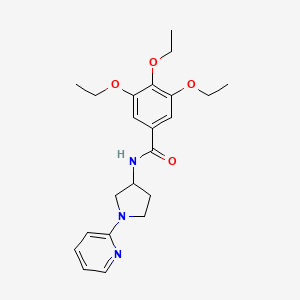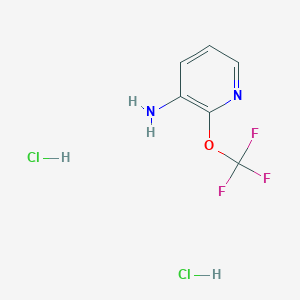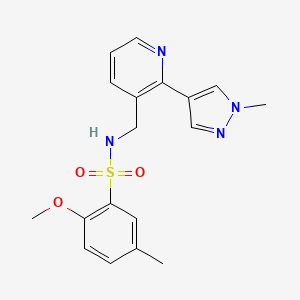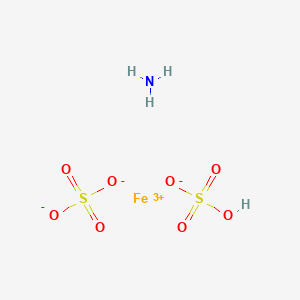
3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been studied. For instance, N-(pyridin-2-ylmethyl)benzamide derivatives have been crystallized and analyzed, showing different orientations of the pyridine and benzene rings . Additionally, N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors for human aldosterone synthase (CYP11B2), indicating the potential pharmacological relevance of such compounds .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the formation of amide bonds and the attachment of various functional groups to the benzene ring. For example, the synthesis of N-(pyridin-3-yl)benzamides involved a series of steps to achieve selective inhibition of CYP11B2 . Although the exact synthesis of "this compound" is not detailed, it likely follows similar synthetic routes involving amide bond formation and functionalization of the benzene ring.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation and interactions. For instance, the crystal structure of a related compound showed two independent molecules with different orientations of the pyridine and benzene rings . Such structural analyses are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including recyclization and the formation of hydrogen bonds. For example, recyclization of certain pyrroloquinoxaline derivatives by the action of benzoic acid hydrazides led to the formation of N-benzoylpyrrol derivatives . These reactions are significant for modifying the chemical structure and properties of the compounds for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups, such as ethoxy or pyrrolidinyl groups, can affect properties like solubility, melting point, and reactivity. The crystal structure analysis provides insights into the stability and intermolecular interactions of these compounds . Additionally, the selective inhibition of enzymes like CYP11B2 by N-(Pyridin-3-yl)benzamides suggests that these compounds can interact specifically with biological targets, which is a critical aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Luminescent Properties : A related compound, 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide, demonstrates luminescent properties in both solution and solid states. It forms nano-aggregates with enhanced emission in aqueous-DMF solution. This behavior is influenced by the solvent's polarity, and the compound shows reversible mechanochromic properties (Srivastava et al., 2017).
Synthesis Methods : Studies have explored the synthesis of similar compounds, such as 2-Hydroxy-N-(pyridin-4-yl)benzamide, focusing on reaction conditions to achieve high yield and ease of process control (Dian, 2010).
Analytical Applications : In the field of analytical chemistry, derivatives of pyridinyl benzamide, like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been used in nonaqueous capillary electrophoresis for quality control and substance separation (Ye et al., 2012).
Anticancer Activity : Some N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, showing moderate to good activity (Mohan et al., 2021).
Biological Activity : Another study synthesized N-(Pyridin-3-yl)benzamides and evaluated their potential as selective inhibitors for human aldosterone synthase (CYP11B2), finding several compounds with potent inhibitory effects (Zimmer et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target mycobacterium tuberculosis , suggesting potential antimicrobial activity.
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Related compounds have demonstrated significant activity against mycobacterium tuberculosis , suggesting potential antimicrobial effects.
Safety and Hazards
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-4-27-18-13-16(14-19(28-5-2)21(18)29-6-3)22(26)24-17-10-12-25(15-17)20-9-7-8-11-23-20/h7-9,11,13-14,17H,4-6,10,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZWCBAGYHQZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)


![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)



![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine](/img/structure/B3016997.png)
![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)
![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)
![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)

